1-(3,5-Dichloropyridin-4-yl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(3,5-Dichloropyridin-4-yl)piperazine" often involves multi-step reactions including alkylation, acylation, and deprotection steps. For example, a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was synthesized through acylation of 4-aminopyridine, followed by deprotection and salt formation, illustrating a potential pathway for synthesizing structurally similar compounds (Wei et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this class can be characterized using techniques such as X-ray diffraction and density functional theory (DFT). For instance, a derivative was analyzed through single-crystal X-ray diffraction and DFT, providing insights into its geometric configuration and electronic structure (Şahin et al., 2012).
Chemical Reactions and Properties
The reactivity of "1-(3,5-Dichloropyridin-4-yl)piperazine" derivatives often involves interactions with various receptors or biological targets, suggesting a potential for pharmacological applications. While specific reactions of "1-(3,5-Dichloropyridin-4-yl)piperazine" are not detailed, related compounds have shown binding affinity to cannabinoid receptors, demonstrating the chemical reactivity of such molecules (Shim et al., 2002).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystal structure, can significantly influence their application potential. The specific physical properties of "1-(3,5-Dichloropyridin-4-yl)piperazine" would depend on its precise molecular structure, but related studies provide a basis for understanding these aspects through methodologies like crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other compounds, play a crucial role in the application of "1-(3,5-Dichloropyridin-4-yl)piperazine" derivatives. For example, the synthesis and docking studies of related compounds have highlighted their importance in medicinal chemistry, indicating the potential chemical interactions and stability of such molecules (Balaraju et al., 2019).
Scientific Research Applications
Summary of the Application
“1-(3,5-Dichloropyridin-4-yl)piperazine” is a key component in the synthesis of inhibitors for the fibroblast growth factor receptor (FGFR), which plays a critical role in promoting cancer formation and progression .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of FGFR inhibitors. The inhibitory potency of these inhibitors can vary due to the effects of chirality . In one study, two inhibitors exhibited disparate inhibitory potencies due to the effects of chirality .
Results or Outcomes
The R-enantiomer (R-21c) of the inhibitor was found to possess a potency 10.44 times that of the S-enantiomer (S-21c) . This difference in potency is due to the R-configured ®-21c inducing a notable conformational change in the active site P-loop, which enhanced its motion .
2. Application in Drug Design
Summary of the Application
“1-(3,5-Dichloropyridin-4-yl)piperazine” is used in the synthesis of potent pan-FGFR inhibitors .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of the potent pan-FGFR inhibitor ®-21c . This inhibitor exhibits excellent in vitro inhibitory activity against a panel of FGFR-amplified cell lines .
Results or Outcomes
®-21c provided nearly complete inhibition of tumor growth (96.9% TGI) in NCI-H1581 (FGFR1-amplified) xenograft mice model at the dose of 10 mg/kg/qd via oral administration .
3. Application in Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol
Summary of the Application
“1-(3,5-Dichloropyridin-4-yl)piperazine” can be used in the synthesis of “1-(3,5-Dichloropyridin-4-yl)ethanol”, a compound with potential applications in various fields .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .
Results or Outcomes
The synthesis results in the production of “1-(3,5-Dichloropyridin-4-yl)ethanol”, a compound with potential applications in various fields .
4. Application in Synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one
Summary of the Application
“1-(3,5-Dichloropyridin-4-yl)piperazine” can be used in the synthesis of “1-(3,5-Dichloropyridin-4-yl)ethan-1-one”, a compound with potential applications in various fields .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .
Results or Outcomes
The synthesis results in the production of “1-(3,5-Dichloropyridin-4-yl)ethan-1-one”, a compound with potential applications in various fields .
5. Application in Synthesis of 5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole
Summary of the Application
“1-(3,5-Dichloropyridin-4-yl)piperazine” can be used in the synthesis of “5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole”, a compound with potential applications in various fields .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .
Results or Outcomes
The synthesis results in the production of “5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole”, a compound with potential applications in various fields .
6. Application in Synthesis of Piperidine Derivatives
Summary of the Application
“1-(3,5-Dichloropyridin-4-yl)piperazine” is used in the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of piperidine derivatives. The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .
Results or Outcomes
The synthesis results in the production of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFTLKHUONISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384127 | |
Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyridin-4-yl)piperazine | |
CAS RN |
175277-80-2 | |
Record name | 1-(3,5-Dichloro-4-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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